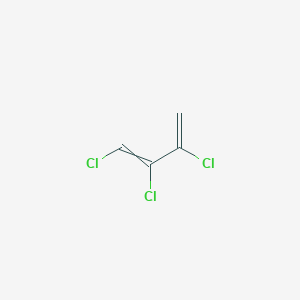

1,3-Butadiene, 1,2,3-trichloro-

Description

Properties

CAS No. |

1573-58-6 |

|---|---|

Molecular Formula |

C4H3Cl3 |

Molecular Weight |

157.42 g/mol |

IUPAC Name |

1,2,3-trichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H3Cl3/c1-3(6)4(7)2-5/h2H,1H2 |

InChI Key |

MESXUXRSZSSKIO-RQOWECAXSA-N |

SMILES |

C=C(C(=CCl)Cl)Cl |

Isomeric SMILES |

C=C(/C(=C/Cl)/Cl)Cl |

Canonical SMILES |

C=C(C(=CCl)Cl)Cl |

Other CAS No. |

39083-26-6 53317-48-9 53978-04-4 |

Synonyms |

1,2,3-Trichlorobuta-1,3-diene |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identification

1,3-Butadiene, 1,2,3-trichloro- (CAS: 53317-48-9) is a chlorinated derivative of 1,3-butadiene. Its molecular formula is C₄H₃Cl₃ , with three chlorine atoms substituted at positions 1, 2, and 3 of the conjugated diene system. This compound belongs to the class of halogenated alkenes, characterized by high reactivity due to the electron-withdrawing effects of chlorine atoms .

Physical and Chemical Properties

- Higher density and lower volatility compared to non-halogenated 1,3-butadiene (a gas at room temperature) .

Comparison with Similar Compounds

Chlorinated Butadienes

Chlorinated Aromatic Compounds

Key Contrasts :

- Reactivity : Chlorinated alkenes (e.g., 1,2,3-trichloro-1,3-butadiene) are more reactive than aromatic or aliphatic chlorinated compounds due to conjugation and electron-deficient double bonds.

- Environmental Impact : Hexachloro-1,3-butadiene exhibits higher persistence in Arctic environments compared to trichloro derivatives .

Health and Environmental Effects

- 1,2,3-Trichloro-1,3-Butadiene: Limited toxicological data, but analogous chlorinated alkenes (e.g., tetrachloroethylene) are linked to neurotoxicity and carcinogenicity .

- Hexachloro-1,3-butadiene : Documented as a priority pollutant due to bioaccumulation and long-range transport .

- 1,2,3-Trichloropropane: Classified as a probable human carcinogen with groundwater contamination risks .

Preparation Methods

Base-Catalyzed Dehydrochlorination

In the presence of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), 1,2,3,4-tetrachlorobutane undergoes sequential dehydrochlorination to yield dichlorobutadienes and trichlorobutenes. The reaction typically proceeds in a biphasic system (aqueous-organic) facilitated by phase transfer catalysts (PTCs) like quaternary ammonium salts. These catalysts enhance interfacial contact between the aqueous base and organic reactants, accelerating the elimination of HCl.

For example, US20110313216A1 describes a process where meso-1,2,3,4-tetrachlorobutane reacts with aqueous NaOH (40–50 wt%) at 80–120°C. The exothermic reaction generates 2,3-dichlorobutadiene-1,3 as the primary product, alongside byproducts such as 1,2,4-trichloro-2-butene and 2,3,4-trichloro-1-butene. The latter trichlorobutenes arise from incomplete dehydrochlorination or isomerization during the reaction.

Calcium Hydroxide-Mediated Reactions

An alternative approach, detailed in US2626964A , employs calcium hydroxide (Ca(OH)₂) slurries under reflux conditions. This method selectively produces 2,3-dichloro-1,3-butadiene while minimizing the formation of alpha-chlorinated isomers. The use of Ca(OH)₂, a weaker base compared to NaOH, reduces side reactions that lead to structural rearrangements of the olefinic bonds.

Key parameters for this method include:

-

Temperature : 90–110°C (reflux)

-

Reaction time : 4–8 hours

-

Inhibitors : Phenyl-beta-naphthylamine (0.1–0.5 wt%) to prevent polymerization of the butadiene product.

Catalytic Systems and Reaction Optimization

Phase Transfer Catalysts (PTCs)

The efficiency of dehydrochlorination reactions hinges on the use of PTCs, which enable the transfer of hydroxide ions from the aqueous phase to the organic phase. Common PTCs include:

-

Quaternary ammonium salts : Benzyltriethylammonium chloride (BTEAC)

-

Phosphonium salts : Tetrabutylphosphonium bromide

-

Crown ethers : 18-crown-6 (for alkali metal hydroxide systems).

These catalysts reduce reaction times by up to 50% and improve yields by ensuring consistent contact between the base and hydrophobic reactants. For instance, the addition of 0.5–2.0 wt% BTEAC to a NaOH-tetrachlorobutane system increases 2,3-dichlorobutadiene-1,3 yields from 65% to 85%.

Temperature and Pressure Effects

Elevated temperatures (100–150°C) favor the formation of dichlorobutadienes but also risk thermal degradation of reactants and products. To mitigate this, US20110313216A1 advocates for multi-stage bubble column reactors that facilitate rapid vaporization of volatile products, thereby minimizing residence time at high temperatures. Operating at slightly reduced pressures (0.5–1.0 atm) further enhances the removal of HCl gas, shifting the equilibrium toward product formation.

Byproduct Formation and Chlorination Strategies

Trichlorobutene Byproducts

The dehydrochlorination of tetrachlorobutane invariably generates trichlorobutenes, such as 1,2,4-trichloro-2-butene and 2,3,4-trichloro-1-butene, which share similar volatilities with the desired dichlorobutadiene. These byproducts complicate purification and reduce the overall process efficiency.

Table 1: Byproduct Distribution in Dehydrochlorination Reactions

| Base | Temperature (°C) | 2,3-Dichlorobutadiene Yield (%) | Trichlorobutene Byproducts (%) |

|---|---|---|---|

| NaOH (40%) | 110 | 78 | 15 |

| Ca(OH)₂ slurry | 95 | 68 | 25 |

| KOH (45%) | 120 | 82 | 12 |

Chlorination of Byproducts

To address byproduct accumulation, US20110313216A1 introduces a secondary chlorination step. Gaseous chlorine (Cl₂, ≥96% purity) is bubbled through the organic phase containing trichlorobutenes at 20–50°C. This step selectively chlorinates the byproducts into higher chlorinated alkanes (e.g., tetrachlorobutanes), which are less volatile and easier to separate via distillation.

The chlorination reaction follows a radical mechanism, initiated by trace impurities or UV light. However, excessive chlorination must be avoided to prevent over-chlorination of the desired dichlorobutadiene. The patent specifies a maximum conversion limit of 20% for dichlorobutadiene to avoid significant product loss.

Industrial-Scale Reactor Design

Multi-Stage Bubble Column Reactors

Modern processes favor multi-stage bubble column reactors for their superior heat and mass transfer characteristics. These reactors consist of 4–20 vertical stages, each equipped with gas spargers to introduce nitrogen or inert gas. The upward flow of vaporized products creates natural agitation, eliminating the need for mechanical stirrers and reducing energy consumption.

Continuous vs. Batch Systems

Batch systems, while simpler to operate, suffer from inconsistent product quality due to temperature gradients and prolonged exposure to reactive intermediates. Continuous systems, such as those described in US6,380,446 , enable precise control over residence time and temperature, achieving higher conversions (85–90%) and reduced byproduct formation .

Q & A

Basic: What analytical methods are recommended for detecting 1,3-Butadiene and its chlorinated derivatives in environmental samples?

Methodological Answer:

Solid-phase extraction (SPE) using Oasis HLB cartridges is a validated method for isolating volatile organic compounds (VOCs) like 1,3-butadiene from aqueous matrices. Post-extraction, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) can achieve detection limits in the µg/L range. For air monitoring, passive samplers or sorbent tubes followed by thermal desorption and GC-MS are preferred. Calibration must include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Key Data:

- SPE protocols for wastewater: HLB cartridges conditioned with methanol, followed by sample filtration and elution with organic solvents .

- Air sampling: ISCO 3700 portable samplers collect time-proportional samples stored at 4°C to prevent degradation .

Basic: How do the physical and chemical properties of 1,3-Butadiene influence its environmental reactivity?

Methodological Answer:

1,3-Butadiene’s high volatility (vapor pressure: 2.4 atm at 25°C) and low water solubility (735 mg/L at 25°C) favor atmospheric dispersion but limit aquatic persistence. Its conjugated diene structure enables rapid reactions with ozone and hydroxyl radicals, forming epoxides and aldehydes. Chlorinated derivatives (e.g., 1,2,3-trichloro-1,3-butadiene) exhibit increased hydrophobicity and persistence due to reduced biodegradability. Researchers should prioritize stability studies under varying pH and UV exposure to model environmental fate .

Key Data:

- Vapor pressure and solubility data from EPA’s Chemical and Physical Properties tables .

- Chlorinated derivatives show log Kow >3, indicating bioaccumulation potential .

Advanced: How can contradictions between epidemiological and toxicological data on 1,3-Butadiene carcinogenicity be resolved?

Methodological Answer:

Discrepancies arise from species-specific metabolic activation (e.g., mice produce more genotoxic epoxides than rats). To reconcile

Interspecies Extrapolation: Use physiologically based pharmacokinetic (PBPK) models to adjust for metabolic differences.

Biomarker Validation: Measure hemoglobin adducts (e.g., epoxybutene-valine) in human occupational studies to quantify internal exposure.

Weight-of-Evidence: Integrate genotoxicity assays (e.g., micronucleus tests) with updated epidemiological cohorts, as done by TCEQ to revise screening levels .

Key Data:

- Mice exhibit 10× higher sensitivity to leukemia induction than rats due to CYP2E1 enzyme activity .

- TCEQ’s 2008 screening level (9.1 ppb) prioritized a 2004 epidemiological study over older data .

Advanced: How should researchers design experiments to account for species-specific metabolic differences in toxicity studies?

Methodological Answer:

In Vitro Systems: Use primary hepatocytes or S9 fractions from human and rodent tissues to compare metabolic rates of 1,3-butadiene to epoxy intermediates.

Dose-Response Modeling: Apply benchmark dose (BMD) analysis with species-specific adjustment factors.

Omics Integration: Transcriptomic profiling of exposed tissues can identify conserved vs. species-specific pathways (e.g., DNA repair mechanisms) .

Key Data:

- Mice metabolize 1,3-butadiene to 1,2,3,4-diepoxybutane, a potent clastogen, at rates 5× higher than rats .

Basic: What challenges exist in modeling 1,3-Butadiene degradation kinetics in atmospheric chemistry?

Methodological Answer:

Key challenges include:

- Reactive Intermediate Stability: Epoxide metabolites (e.g., 1,2-epoxy-3-butene) have short half-lives (<1 hr), complicating real-time monitoring.

- Matrix Effects: Competing reactions with NOx and particulate matter alter degradation pathways. Use smog chamber studies with controlled NOx levels to isolate pathways .

Key Data:

- Weak correlations (R²=0.12) between 1,3-butadiene and co-pollutants like m-xylene limit PCA applicability in source apportionment .

Advanced: What methodologies assess 1,3-Butadiene’s suitability as a surrogate for non-modeled VOCs?

Methodological Answer:

Correlation Analysis: Calculate Spearman’s rank coefficients between 1,3-butadiene and target VOCs across multiple sites.

Source Tracers: Use chemical mass balance (CMB) models to identify shared emission sources (e.g., industrial vs. vehicular).

Limitations: As shown in Aamjiwnaang air studies, low R² values (<0.3) indicate poor surrogacy for hydrocarbons like trimethylbenzenes .

Key Data:

- Benzene and 1,3-butadione showed no linear relationships with 6/7 non-modeled VOCs, disqualifying PCA use .

Basic: How do regulatory agencies determine screening levels for 1,3-Butadiene?

Methodological Answer:

Agencies like the EPA and TCEQ prioritize:

Critical Studies: Updated epidemiological data (e.g., post-2004 cohorts with validated exposure metrics).

Uncertainty Factors: Apply 10× interhuman variability and 10× interspecies extrapolation.

Peer Review: External validation of dose-response models, as in TCEQ’s two-stage public comment process .

Key Data:

Advanced: How are catalysts optimized for 1,3-Butadiene conversion in sustainable synthesis?

Methodological Answer:

Acid Catalysts: Sulfonated zirconia enhances dehydration of 1,3-butanediol to butadiene via Brønsted acid sites.

Selectivity Tuning: Bimetallic catalysts (e.g., Pd-Ag) suppress side reactions during telomerization.

Kinetic Modeling: Use density functional theory (DFT) to predict transition states and optimize reaction conditions .

Key Data:

- Bio-based routes: 1,3-butanediol from lignocellulosic waste achieves 80% conversion efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.